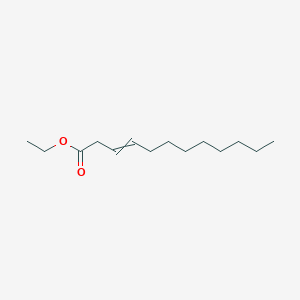

ethyl dodec-3-enoate

Description

Structure

3D Structure

Properties

CAS No. |

79837-93-7 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

ethyl dodec-3-enoate |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h11-12H,3-10,13H2,1-2H3 |

InChI Key |

WBVHALHNKCOOIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCC(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Dodec 3 Enoate and Analogues

Established Organic Synthesis Pathways for Ethyl Dodec-3-enoate Structure

The construction of the ethyl dodec-3-enoate framework relies on the strategic combination of reactions that form the carbon-carbon double bond and those that create the ester functionality.

Alkene-Forming Reactions in Enoate Synthesis

The formation of the C=C double bond in enoates is a cornerstone of their synthesis. Several classic and modern organic reactions are employed to achieve this transformation with varying degrees of stereoselectivity and efficiency.

One of the most widely used methods is the Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction . jst.go.jp The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. rsc.org This method is highly favored for its ability to produce α,β-unsaturated esters with high yields and, typically, a strong preference for the thermodynamically more stable (E)-isomer. jst.go.jptcichemicals.com The reaction proceeds under mild conditions and generates water-soluble phosphate (B84403) byproducts, simplifying purification. jst.go.jp For instance, the reaction of an appropriate aldehyde with triethyl phosphonoacetate in the presence of a base like sodium hydride or lithium hydroxide (B78521) can yield the corresponding (E)-α,β-unsaturated ester. oup.comasianpubs.org

The traditional Wittig reaction, utilizing a phosphonium (B103445) ylide, also provides a route to α,β-unsaturated esters. organic-chemistry.org While it can be a one-pot procedure, it sometimes suffers from issues related to the separation of the triphenylphosphine (B44618) oxide byproduct. organic-chemistry.orgmdpi.com

Another significant approach is the Knoevenagel condensation . A modified Knoevenagel condensation of a straight-chain aldehyde with malonic acid in the presence of a catalyst like piperidinium (B107235) acetate (B1210297) can produce (E)-alk-3-enoic acids with high stereoselectivity. psu.edu Subsequent esterification then yields the desired ethyl ester. Direct condensation of an aldehyde with a monoester of malonic acid can also provide the ester, though sometimes with lower selectivity. psu.edu

Cross-metathesis has emerged as a powerful tool for the synthesis of unsaturated esters. organic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes, allows for the direct coupling of two different olefins. organic-chemistry.orgifpenergiesnouvelles.fr For example, the cross-metathesis of a terminal alkene with an acrylate (B77674) can generate the desired α,β-unsaturated ester. ifpenergiesnouvelles.fr The choice of catalyst is crucial for achieving high efficiency and stereoselectivity. organic-chemistry.orgnih.gov

Esterification Protocols for Carboxylic Acid Derivatives

Once the corresponding carboxylic acid, dodec-3-enoic acid, is obtained, it can be converted to its ethyl ester through various esterification methods.

The most common method is the Fischer esterification , which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. scienceready.com.au This is a reversible equilibrium-driven process, and the use of excess alcohol helps to drive the reaction towards the ester product. scienceready.com.au

For substrates that are sensitive to strong acids, milder methods are available. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and the alcohol. commonorganicchemistry.com This method is particularly useful for acid-sensitive compounds. commonorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride can then be reacted with ethanol to form the ester. This two-step process is often very efficient. commonorganicchemistry.com

Stereoselective Synthesis of Ethyl Dodec-3-enoate Isomers

The biological activity of many unsaturated esters is highly dependent on their stereochemistry. Therefore, the development of methods to selectively synthesize specific enantiomers and geometric isomers is of great importance.

Enantioselective and Diastereoselective Approaches

The introduction of chirality into the ethyl dodec-3-enoate structure can be achieved through several strategies. One approach is to use a chiral starting material. For example, starting with a chiral aldehyde or a chiral phosphonate (B1237965) reagent in a Horner-Wadsworth-Emmons reaction can lead to the formation of a specific diastereomer. msu.edu

Asymmetric catalysis offers a more efficient route to enantiomerically enriched products. For instance, copper-catalyzed allylic alkylation of an unsaturated ester bearing a γ-phosphate with an organozinc reagent can produce α-alkyl-β,γ-unsaturated esters with high enantioselectivity. acs.orgfigshare.com Organocatalysis has also been employed for the enantioselective synthesis of γ-amino-α,β-unsaturated esters through a tandem α-amination−Horner−Wadsworth−Emmons olefination of aldehydes. acs.org

The Mukaiyama aldol (B89426) reaction , which involves the reaction of a silyl (B83357) enol ether with an aldehyde in the presence of a Lewis acid, can also be rendered enantioselective by using chiral catalysts. msu.edu The stereochemical outcome of these reactions is often influenced by the geometry of the enolate and the facial selectivity of both the enolate and the aldehyde. msu.edu

Control of Geometric Isomerism (e.g., (Z)- and (E)-configurations)

The control of the double bond geometry is crucial for synthesizing specific isomers of ethyl dodec-3-enoate. While the standard Horner-Wadsworth-Emmons reaction typically yields the (E)-isomer, modifications have been developed to favor the formation of the (Z)-isomer. jst.go.jptcichemicals.com

The choice of the phosphonate reagent is a key factor. Using phosphonates with bulky or electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates, can significantly enhance the selectivity for the (Z)-isomer. jst.go.jptcichemicals.comtandfonline.com The reaction conditions, including the choice of base, solvent, and temperature, also play a critical role in determining the E/Z ratio. jst.go.jpmdpi.com For example, using certain bases like lithium hydroxide or barium hydroxide in solvent-free conditions has been shown to afford high E-selectivity in HWE reactions. oup.com

Catalytic cross-metathesis also offers a powerful method for controlling geometric isomerism. Specific molybdenum-based catalysts have been developed that exhibit high Z-selectivity in the synthesis of α,β-unsaturated esters. mit.edu The presence of additives like acetonitrile (B52724) can further enhance this selectivity. mit.edu Ring-closing metathesis using specific ruthenium or molybdenum catalysts can also be used to create macrocyclic Z-enoates. acs.org

Furthermore, stereoselective reduction of alkynes provides another route to specific alkene isomers. For example, the reduction of an alkyne using Lindlar's catalyst typically yields the cis-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) gives the trans-alkene. libguides.com

Catalytic Strategies in Dodecenoate Synthesis

Catalysis plays an indispensable role in the modern synthesis of dodecenoates and their analogues, offering increased efficiency, selectivity, and sustainability.

Transition-metal catalysis is prominent in many of the key transformations. Ruthenium and molybdenum catalysts are central to olefin metathesis reactions, enabling the formation of C=C bonds with high control over stereochemistry. organic-chemistry.orgifpenergiesnouvelles.frnih.gov Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki and Negishi couplings, which can be employed to construct the carbon skeleton of the molecule. researchgate.net Copper catalysts are utilized in enantioselective allylic alkylations and reductions. acs.orgorganic-chemistry.org Nickel catalysts have also been shown to be effective in the asymmetric hydrogenation of α,β-unsaturated esters. organic-chemistry.org

Organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral organic molecules, such as proline derivatives and chiral phosphoric acids, can catalyze a variety of enantioselective reactions, including aldol reactions, Michael additions, and α-functionalizations. acs.orgrsc.org These catalysts are often less sensitive to air and moisture than their metal-based counterparts.

Biocatalysis , using enzymes such as lipases and reductases, offers a green and highly selective approach to the synthesis of esters. nih.gov For instance, a chemo-enzymatic approach combining a carboxylic acid reductase with a Wittig reaction has been developed for the synthesis of α,β-unsaturated esters. nih.gov Lipases can be used for the highly selective esterification or transesterification of carboxylic acids and alcohols. researchgate.net

The development of novel catalytic systems, including metal-organic frameworks (MOFs) and nanoparticles, is an active area of research. nih.govacs.org These materials can offer unique reactivity and selectivity due to their defined structures and high surface areas.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov For the synthesis of α,β-unsaturated esters like ethyl dodec-3-enoate, reactions such as the Negishi coupling are particularly relevant. nih.govrsc.org This type of reaction typically involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govrsc.org

For instance, a general approach could involve the Negishi cross-coupling of an appropriate alkylzinc reagent with a (Z)-α-halo-α,β-unsaturated ester. koreascience.kr The stereochemistry of the resulting α,β-unsaturated ester is often retained from the starting alkenyl halide. rsc.org Palladium catalysts, such as Pd(dppb)Cl2, have been shown to be effective for such transformations. rsc.org

Another relevant method is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides. koreascience.kr This can be adapted to synthesize (E)-α-ethynyl-α,β-unsaturated esters, which are related structures. koreascience.kr

Olefin Metathesis Approaches (e.g., Ring-Opening Metathesis, Cross-Metathesis)

Olefin metathesis is a versatile method for the synthesis of unsaturated compounds, including long-chain esters. acs.orgnih.govnumberanalytics.com This reaction involves the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. numberanalytics.comias.ac.in

Cross-Metathesis (CM): This is a particularly useful technique for synthesizing compounds like ethyl dodec-3-enoate. acs.orgnih.gov It can involve the reaction of an unsaturated fatty acid ester with another olefin in the presence of a catalyst, often a ruthenium-based complex like a Grubbs catalyst. acs.orgresearchgate.net For example, the cross-metathesis of an unsaturated C18 ester with a shorter chain olefin can produce a C12 unsaturated ester. scielo.br The efficiency and selectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. acs.orgresearchgate.net The use of greener solvents like 2-propanol or ethanol can make these processes more environmentally friendly. acs.orgnih.gov

Ring-Opening Metathesis Polymerization (ROMP): While not a direct route to a single molecule like ethyl dodec-3-enoate, ROMP is a powerful tool for synthesizing polymers from cyclic olefins. nih.govrsc.org This method can be used to create polymers with unsaturated ester functionalities in the backbone. rsc.org For instance, the ROMP of cyclobutene (B1205218) derivatives containing ester groups can be initiated by ruthenium catalysts. nih.gov

Precursor Compounds and Building Blocks in Ethyl Dodec-3-enoate Synthesis

The synthesis of ethyl dodec-3-enoate relies on the availability of suitable precursor compounds and building blocks. pcimag.comulaval.ca These are often derived from renewable resources like vegetable oils. acs.organr.fr

Unsaturated fatty acid esters, such as those derived from oleic acid, are common starting materials. acs.orgd-nb.info These can be modified through reactions like cross-metathesis to achieve the desired chain length and double bond position. scielo.brd-nb.info For example, the ethenolysis (cross-metathesis with ethylene) of a longer-chain unsaturated ester can yield a terminal unsaturated ester, which can then be further functionalized. d-nb.info

Other important building blocks can be α,ω-difunctional compounds obtained from the self-metathesis of fatty acid esters. d-nb.info These can serve as versatile intermediates for the synthesis of various long-chain compounds.

Green Chemistry Principles Applied to Ethyl Dodec-3-enoate Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. sigmaaldrich.comrroij.comchemmethod.com These principles can be applied to the synthesis of ethyl dodec-3-enoate in several ways.

Use of Renewable Feedstocks: Utilizing unsaturated fatty acids from vegetable oils as starting materials aligns with the principle of using renewable resources. acs.orgsigmaaldrich.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. acs.org Metathesis reactions, in particular, can have high atom economy. acs.org

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives like ethanol, 2-propanol, or even performing reactions in the absence of a solvent. acs.orgnih.govchemmethod.comgoogle.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts can be used in small amounts and can often be recycled. sigmaaldrich.comacs.org Transition metal and enzyme catalysts are widely used in the synthesis of esters. nih.govmdpi.comrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. sigmaaldrich.comacs.org

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps can reduce the number of reaction steps and the amount of waste generated. sigmaaldrich.comacs.org

Derivatization Reactions in Synthetic Elaboration

Once synthesized, ethyl dodec-3-enoate can undergo various derivatization reactions to create other valuable compounds.

Functional Group Interconversions and Modifications

The ester and alkene functional groups in ethyl dodec-3-enoate allow for a range of transformations. fiveable.me

Reduction: The ester group can be reduced to a primary alcohol using reagents like lithium aluminum hydride. fiveable.meacs.org

Hydrogenation: The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated ester. acs.orgifpenergiesnouvelles.fr

Oxidation: The double bond can be cleaved through ozonolysis to produce aldehydes or carboxylic acids. anr.fr

Addition Reactions: The alkene can undergo various addition reactions, such as halogenation or hydrohalogenation.

Isomerization: The position of the double bond can potentially be shifted under certain catalytic conditions. acs.orgacs.org

Isolation from Natural Sources and Biosynthetic Pathway Elucidation of Dodecenoate Compounds

Identification and Isolation of Dodecenoate Structures from Biological Matrices

The initial step in studying naturally occurring compounds is their identification and extraction from the source organism. Dodecenoate derivatives and related structures have been identified in various plant species. For instance, (4Z)-dodec-4-en-1-ol was isolated from the roots of Calotropis procera researchgate.net, and dodec-3-enyl acetate (B1210297) is known as a pheromone of the sugar beet moth Scrobipalpa ocellatella. psu.edu Another related compound, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, was successfully isolated from the leaves of Heliotropium indicum. nih.gov

The extraction of dodecenoates and other phytochemicals from plant and microbial sources utilizes a variety of techniques, chosen based on the nature of the compound and the source material. nih.gov The process aims to separate the medicinally or biologically active components from the inactive matrix using selective solvents. slideshare.net

Commonly employed methods include conventional techniques like maceration, percolation, and Soxhlet extraction, as well as modern methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE). arcjournals.orgmdpi.com Maceration, a simple and widely used method, involves soaking the plant material in a solvent at room temperature for an extended period. nih.gov For the isolation of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate from H. indicum, the dried and ground leaves were extracted successively by maceration with hexane, dichloromethane, and methanol (B129727). nih.gov

The choice of solvent is critical, with polarity playing a key role. Solvents range from nonpolar (n-hexane, chloroform) to intermediate (acetone, dichloromethane) and polar (water, alcohols). nih.gov

Table 1: Common Extraction Techniques for Natural Products

| Extraction Technique | Description | Key Features |

| Maceration | Soaking coarse or powdered plant material in a stoppered container with a solvent for a defined period with occasional agitation. nih.gov | Simple, suitable for thermolabile compounds; can be time-consuming. arcjournals.org |

| Soxhlet Extraction | Continuous extraction of a compound from a solid material into a refluxing liquid phase. mdpi.com | More efficient than maceration; requires smaller solvent quantities over time. dergipark.org.tr |

| Percolation | A continuous process where a solvent is slowly passed through a column packed with the plant material to extract constituents. arcjournals.org | More efficient than maceration but can be more complex to set up. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. mdpi.com | Reduces extraction time and solvent consumption. nih.gov |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, causing cell rupture and release of compounds. mdpi.com | Rapid heating, reduced thermal gradients, and faster extraction times. nih.gov |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, most commonly CO₂, as the extraction solvent. slideshare.net | Allows for extraction of compounds at low temperatures, preventing degradation. mdpi.com |

Bioassay-guided isolation is a systematic process used to identify and purify bioactive compounds from a complex mixture, such as a plant extract. nih.gov The methodology involves a stepwise fractionation of the crude extract, where each resulting fraction is tested for a specific biological activity (e.g., antioxidant, antiproliferative, or antimicrobial). nih.govjournaljamps.com The most active fractions are then subjected to further separation and purification, typically using chromatographic techniques, until a pure, active compound is isolated. journaljamps.com

This approach was instrumental in the isolation of antiplasmodial compounds from Hypericum lanceolatum, where the dichloromethane-soluble fraction was identified as the most potent against P. falciparum and subsequently purified to yield active triterpenes. nih.gov Similarly, the investigation of Origanum rotundifolium for antioxidant compounds involved fractionating various extracts and testing their radical scavenging effects to guide the isolation of active molecules like globoidnan A and vitexin. nih.gov This strategy ensures that the chemical purification is directed by biological activity, increasing the efficiency of discovering novel bioactive natural products. nih.gov

Postulated Biosynthetic Pathways for Dodecenoate Formation

While the specific biosynthetic pathway for ethyl dodec-3-enoate is not extensively detailed in the literature, its structure suggests a link to fatty acid biosynthesis. The dodecenoate backbone is likely derived from this fundamental metabolic process. In humans and other organisms, fatty acids are built from acetyl-CoA and malonyl-CoA precursors. hmdb.ca

The formation of a 12-carbon unsaturated fatty acid involves a series of condensation, reduction, and dehydration steps catalyzed by the fatty acid synthase (FAS) complex. An intermediate in this process is trans-dodec-2-enoic acid. hmdb.ca It is hypothesized that a similar pathway exists in plants and microorganisms capable of producing dodecenoate compounds. The formation of the double bond at the C-3 position (as in dodec-3-enoate) could occur through the action of specific desaturase enzymes or via an isomerization of a 2-enoate intermediate. The final step would be an esterification reaction, where the dodecenoic acid is condensed with ethanol (B145695) to form ethyl dodec-3-enoate. This esterification could be an enzymatically controlled process or potentially an artifact of using ethanol during the extraction process.

Enzymatic Systems Involved in Dodecenoate Biosynthesis

The biosynthesis of the dodecenoate carbon skeleton is dependent on enzymes within the fatty acid synthesis pathway. Key enzymes include:

Fatty Acid Synthase (FAS) : A multi-enzyme complex that catalyzes the chain elongation of fatty acids. hmdb.ca

Dehydratases : Specifically, enzymes like 3-hydroxypalmitoyl-[acyl-carrier-protein] dehydratase are responsible for introducing double bonds into the growing acyl chain by removing a water molecule, leading to the formation of enoyl-ACP intermediates. hmdb.ca

The formation of the final ester, such as ethyl dodec-3-enoate, would require an enzyme capable of catalyzing esterification. Carboxylic acid reductases (CARs), for example, are known to activate carboxylic acids, which can then be coupled to various nucleophiles, including thiols, to form thioesters. researchgate.net While not directly forming ethyl esters, such thioester intermediates are highly reactive and could be precursors for ester formation via an acyltransferase enzyme that utilizes ethanol as a substrate. Furthermore, some enzymes, such as transglutaminase, are known to catalyze acyl transfer reactions, demonstrating the biological machinery for such transformations exists. nih.gov The precise enzymatic system responsible for the ethylation of dodec-3-enoic acid in natural sources remains a subject for further investigation.

Advanced Analytical Characterization and Quantitative Analysis of Ethyl Dodec 3 Enoate

Spectroscopic Elucidation of Ethyl Dodec-3-enoate Structure

Spectroscopic methods are indispensable for the detailed structural analysis of ethyl dodec-3-enoate, offering insights into its atomic connectivity and chemical environment.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for the complete structural assignment of ethyl dodec-3-enoate.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key expected signals for ethyl dodec-3-enoate would include those for the terminal methyl group of the dodecenyl chain, the methylene (B1212753) groups of the long alkyl chain, the protons adjacent to the double bond, the olefinic protons, the methylene group adjacent to the ester oxygen, and the terminal methyl group of the ethyl ester moiety. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For ethyl dodec-3-enoate, distinct signals are expected for the carbonyl carbon of the ester, the two olefinic carbons, and the various methylene and methyl carbons of the ethyl and dodecenyl groups. The chemical shifts of these carbons provide confirmation of the carbon skeleton.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other. sdsu.edu In the COSY spectrum of ethyl dodec-3-enoate, cross-peaks would be observed between the signals of adjacent protons, for instance, between the olefinic protons and their neighboring methylene protons, confirming the position of the double bond. sdsu.edumagritek.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for definitively assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals. sdsu.eduresearchgate.net For ethyl dodec-3-enoate, each protonated carbon will show a correlation peak in the HSQC spectrum, linking the proton and carbon chemical shifts. magritek.comyoutube.com

A representative, though not specific to ethyl dodec-3-enoate, table of expected NMR data is shown below. Actual experimental values may vary slightly depending on the solvent and experimental conditions. sigmaaldrich.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (dodecenyl) | ~0.88 (t) | ~14.1 |

| (CH₂)n | ~1.2-1.4 (m) | ~22.7-31.9 |

| CH₂-C= | ~2.0-2.2 (m) | ~27-32 |

| -CH=CH- | ~5.3-5.5 (m) | ~120-135 |

| CH₂-COO- | ~2.2-2.4 (t) | ~34-36 |

| -O-CH₂-CH₃ | ~4.1 (q) | ~60.1 |

| -O-CH₂-CH₃ | ~1.2 (t) | ~14.3 |

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. researchgate.net For ethyl dodec-3-enoate, electron ionization (EI) would lead to the formation of a molecular ion (M⁺) corresponding to its molecular weight (226.36 g/mol ). chemsrc.comnih.gov The subsequent fragmentation pattern provides a "fingerprint" of the molecule. etamu.edu Common fragmentation pathways for esters include McLafferty rearrangement and cleavage at the ester group, which can help confirm the structure. imreblank.ch

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is suitable for less volatile compounds. While ethyl dodec-3-enoate is amenable to GC-MS, LC-MS with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could also be used, particularly for complex mixtures.

LC-NSI/MS/MS (Liquid Chromatography-Nano-electrospray Ionization/Tandem Mass Spectrometry): This highly sensitive technique allows for detailed structural elucidation through multiple stages of mass analysis. The precursor ion (e.g., the molecular ion of ethyl dodec-3-enoate) is selected and fragmented to produce a daughter ion spectrum, providing even more detailed structural information.

A table of expected mass fragments for ethyl dodec-3-enoate is provided below.

| m/z | Possible Fragment |

| 226 | [M]⁺ (Molecular Ion) |

| 181 | [M - OCH₂CH₃]⁺ |

| 155 | [M - C₅H₁₁]⁺ (cleavage at the double bond) |

| 88 | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. utdallas.edu For ethyl dodec-3-enoate, the key characteristic absorption bands would be:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | ~1735-1750 orgchemboulder.com |

| C-O (ester) | Stretch | ~1000-1300 orgchemboulder.com |

| C=C (alkene) | Stretch | ~1640-1680 |

| =C-H (alkene) | Stretch | ~3000-3100 |

| C-H (alkane) | Stretch | ~2850-2960 |

The presence of a strong band around 1735-1750 cm⁻¹ is a clear indicator of the ester carbonyl group. orgchemboulder.com

UV-Vis spectroscopy provides information about conjugated systems or chromophores within a molecule. msu.edu The ester group itself is a weak chromophore, typically absorbing in the far UV region. The isolated double bond in ethyl dodec-3-enoate is also a weak chromophore and would be expected to have a maximum absorption (λmax) below 200 nm, which is often difficult to observe with standard instruments. msu.edu Therefore, UV-Vis spectroscopy is of limited utility for the detailed structural characterization of this specific compound unless conjugated systems are present as impurities. For a simple ester like ethyl acetate (B1210297), the absorption maximum is around 206 nm. sielc.com

Chromatographic Separation Techniques for Ethyl Dodec-3-enoate

Chromatographic methods are essential for separating ethyl dodec-3-enoate from reaction mixtures and for assessing its purity.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. measurlabs.com

GC: A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the components between a stationary phase and a mobile gas phase. The time it takes for a compound to travel through the column to the detector is known as the retention time, which is a characteristic of the compound under specific GC conditions.

GC-FID (Gas Chromatography with Flame Ionization Detection): The Flame Ionization Detector (FID) is a common detector used in GC. researchgate.net It is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon entering the detector. This makes GC-FID an excellent method for quantitative analysis and purity assessment. measurlabs.commeasurlabs.com The purity of ethyl dodec-3-enoate can be determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. measurlabs.com The method can also be used to quantify ethanol (B145695) in various products. europa.eu GC-FID is widely used for analyzing fatty acid esters and other volatile compounds in various matrices. notulaebotanicae.ro

A typical GC-FID analysis for purity would involve dissolving a known amount of the ethyl dodec-enoate sample in a suitable solvent, injecting it into the GC, and analyzing the resulting chromatogram. The presence of a single major peak at the expected retention time would indicate high purity.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Separation.sielc.comijsrtjournal.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of non-volatile compounds like ethyl dodec-3-enoate. sielc.com This method is particularly suitable for esters that may have limited volatility or thermal stability, making them less ideal for gas chromatography without derivatization. sigmaaldrich.com The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. researchgate.net

For the analysis of ethyl dodec-3-enoate, a reversed-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Ethyl dodec-3-enoate, being a relatively nonpolar ester, will have a stronger affinity for the nonpolar stationary phase compared to the polar mobile phase, leading to its retention on the column. The elution of the compound is achieved by carefully controlling the composition of the mobile phase. sielc.com

A typical HPLC system for analyzing ethyl dodec-3-enoate would consist of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, a detector to identify the eluted compound, and a data acquisition system. ijsrtjournal.com Ultraviolet (UV) detection is often suitable for esters like ethyl dodec-3-enoate, typically in the range of 200-210 nm. sielc.comijnrd.org The retention time, the time it takes for the analyte to travel from the injector to the detector, is a characteristic parameter used for identification under specific chromatographic conditions.

| Parameter | Typical Condition for Ester Analysis |

| Column | Reversed-phase C18, 3.2 x 100 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 206 nm sielc.com |

| Injection Volume | 5 - 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency.ijsrtjournal.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior separation efficiency, speed, and sensitivity compared to conventional HPLC. ijsrtjournal.comijnrd.orgresearchgate.net This enhanced performance is achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures (up to 15,000 psi). ijsrtjournal.com The smaller particle size leads to a more efficient mass transfer of the analyte between the stationary and mobile phases, resulting in sharper and narrower peaks. researchgate.net

The application of UPLC for the analysis of ethyl dodec-3-enoate provides several advantages. The increased resolution allows for better separation from other closely related fatty acid esters or impurities that might be present in a sample matrix. The higher sensitivity is beneficial for detecting and quantifying trace amounts of the compound. ijsrtjournal.com Furthermore, the faster analysis times offered by UPLC significantly increase sample throughput, which is particularly advantageous in high-throughput screening environments. ijnrd.org

The instrumentation for UPLC is specifically designed to handle the high pressures and minimize system dispersion to realize the full benefits of the small particle technology. ijsrtjournal.com For ethyl dodec-3-enoate analysis, a UPLC system coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) can provide comprehensive qualitative and quantitative information. The MS detector, in particular, offers high selectivity and the ability to confirm the identity of the compound based on its mass-to-charge ratio. ijsrtjournal.com

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm researchgate.net | < 2 µm ijsrtjournal.com |

| Operating Pressure | Up to 400 bar researchgate.net | Up to 100 MPa (15,000 psi) ijsrtjournal.com |

| Analysis Time | Longer | Shorter ijnrd.org |

| Resolution | Good | Higher ijnrd.org |

| Sensitivity | Standard | Enhanced ijnrd.org |

| Solvent Consumption | Higher | Lower ijnrd.org |

Quantitative Analytical Methodologies for Ethyl Dodec-3-enoate.researchgate.netyale.edunih.gov

Stable Isotope Dilution Mass Spectrometry for Trace Analysis.nih.gov

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate and sensitive method for the quantitative analysis of trace levels of compounds, including ethyl dodec-3-enoate. nih.govnih.gov This technique is considered a "gold standard" for quantification because it employs a stable isotope-labeled version of the analyte as an internal standard. nih.gov For ethyl dodec-3-enoate, this would involve synthesizing the compound with one or more heavy isotopes, such as ¹³C or ²H (deuterium), incorporated into its structure.

The principle of SIDMS involves adding a known amount of the isotopically labeled internal standard to the sample before any sample preparation or analysis steps. d-nb.infoepa.gov This labeled standard is chemically identical to the analyte of interest and will therefore behave identically during extraction, cleanup, and chromatographic separation, correcting for any analyte loss during these procedures. d-nb.info

During mass spectrometric analysis, the instrument distinguishes between the native analyte and the labeled internal standard based on their mass-to-charge ratio difference. epa.gov Quantification is then achieved by measuring the ratio of the signal intensity of the native analyte to that of the labeled internal standard. azdhs.gov This ratio is directly proportional to the concentration of the analyte in the original sample. The use of SIDMS minimizes the impact of matrix effects, such as ion suppression or enhancement, which can be a significant source of error in other quantitative methods. nih.govd-nb.info The high specificity and sensitivity of this method make it particularly suitable for detecting very low concentrations of ethyl dodec-3-enoate in complex matrices. nih.gov

Internal Standard Calibration Methods in Chromatographic Quantitation.yale.edu

Internal standard calibration is a widely used technique in chromatography to improve the precision and accuracy of quantitative analysis. yale.eduyoutube.com This method involves adding a known amount of a specific compound, the internal standard, to all calibration standards and unknown samples. azdhs.gov The internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the samples being analyzed. youtube.com

For the quantification of ethyl dodec-3-enoate, a suitable internal standard would be another fatty acid ester with a similar chain length and polarity, but one that can be chromatographically resolved from ethyl dodec-3-enoate. For instance, an ester with a different chain length or degree of unsaturation could be chosen.

The quantification is based on the ratio of the peak area of the analyte (ethyl dodec-3-enoate) to the peak area of the internal standard. yale.eduazdhs.gov A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of ethyl dodec-3-enoate in an unknown sample is then determined by measuring its peak area ratio to the internal standard and using the calibration curve to find the corresponding concentration. yale.edu

The primary advantage of the internal standard method is its ability to correct for variations in injection volume and inconsistencies in the analytical procedure. youtube.com Since the analyte and the internal standard are affected similarly by these variations, the ratio of their peak areas remains constant, leading to more reliable and reproducible quantitative results. yale.edu

Derivatization Strategies for Enhanced Analytical Detection and Separation.gcms.cz

Derivatization is a chemical modification process used to convert an analyte into a derivative that has improved properties for analysis, particularly for gas chromatography (GC). sigmaaldrich.comresearchgate.net The main goals of derivatization are to increase the volatility and thermal stability of the analyte, and to enhance its detectability. jfda-online.com For a compound like ethyl dodec-3-enoate, which is already an ester, derivatization might seem less critical than for a free fatty acid. However, certain derivatization strategies can still be employed to improve its chromatographic behavior or to introduce specific functional groups for enhanced detection.

Alkylation and Esterification Derivatives for GC Analysis.gcms.czresearch-solution.com

While ethyl dodec-3-enoate is an ester, the underlying dodec-3-enoic acid could be a precursor or a related compound of interest in a sample. If free dodec-3-enoic acid is present, it is highly polar and not ideal for direct GC analysis. sigmaaldrich.com In such cases, esterification is a crucial derivatization step. This process involves reacting the carboxylic acid group with an alcohol in the presence of a catalyst to form an ester. gcms.czsigmaaldrich.com For instance, reacting dodec-3-enoic acid with methanol (B129727) and a catalyst like boron trichloride (B1173362) (BCl₃) would produce methyl dodec-3-enoate. sigmaaldrich.com Similarly, using ethanol would yield ethyl dodec-3-enoate. sigmaaldrich.com This conversion to its corresponding ester significantly increases the volatility and reduces the polarity of the molecule, making it amenable to GC analysis. sigmaaldrich.com

Alkylation is a broader category of derivatization that includes esterification. research-solution.com It involves the addition of an alkyl group to a molecule. In the context of fatty acid analysis, this primarily refers to the esterification of the carboxyl group. sigmaaldrich.comnih.gov The choice of the alkylating agent determines the resulting ester. For example, using different alcohols (methanol, ethanol, propanol, etc.) will produce the corresponding methyl, ethyl, or propyl esters. sigmaaldrich.com This can be useful in creating a series of derivatives for structural confirmation or to improve separation from other co-eluting compounds.

Silylation and Acylation for Volatility Enhancement

In the analytical characterization of fatty acid ethyl esters (FAEEs) such as ethyl dodec-3-enoate, gas chromatography (GC) is a primary technique employed for separation and quantification. gcms.czrestek.com Generally, ethyl dodec-3-enoate possesses sufficient volatility and thermal stability for direct analysis by GC-Mass Spectrometry (GC-MS) without prior chemical modification. researchgate.net However, derivatization techniques, specifically silylation and acylation, are indispensable tools for enhancing the volatility of related, more polar analytes that may be present in the sample matrix. These can include the precursor free fatty acid (dodec-3-enoic acid) or potential hydroxylated metabolites, which, in their underivatized form, are less volatile and may exhibit poor chromatographic behavior due to their polar functional groups. sigmaaldrich.comjfda-online.com

Derivatization modifies the analyte by replacing active hydrogen atoms in functional groups like carboxyl (-COOH) and hydroxyl (-OH) with a nonpolar group, thereby reducing intermolecular hydrogen bonding, increasing volatility, and improving thermal stability. researchgate.net This conversion leads to sharper, more symmetrical peaks and improved separation from other components in a complex mixture. restek.comnih.gov

Silylation

Silylation is the most prevalent derivatization method in GC analysis, involving the replacement of an active hydrogen with an alkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting silyl (B83357) esters or silyl ethers are significantly more volatile and less polar than the parent compounds. researchgate.net For analytes related to ethyl dodec-3-enoate, such as its corresponding free fatty acid or any hydroxylated analogues, silylation of the carboxylic acid or alcohol functional groups is a critical step for accurate GC analysis.

A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used. restek.comsigmaaldrich.com These reagents react efficiently with carboxylic acids and alcohols to form TMS derivatives. research-solution.com The reactions are often catalyzed by the addition of a small percentage of Trimethylchlorosilane (TMCS), which increases the donor strength of the primary silylating agent, especially for sterically hindered groups. research-solution.com

The derivatization process typically involves dissolving the dried sample extract in a suitable solvent (e.g., pyridine, acetonitrile) and adding the silylating reagent. The reaction vial is then sealed and heated to ensure complete derivatization. research-solution.comjmaterenvironsci.com Reaction conditions, such as temperature and time, must be optimized for the specific analytes. For instance, a common procedure involves heating the sample with BSTFA (+1% TMCS) at 70-80°C for 30 minutes. research-solution.comjmaterenvironsci.com

Table 1: Common Silylating Reagents for GC Derivatization This table provides an overview of common silylating agents and their typical applications in the context of derivatizing polar functional groups like those found in free fatty acids and their hydroxylated metabolites.

| Reagent Abbreviation | Full Chemical Name | Target Functional Groups | Key Characteristics |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH, -SH | Powerful TMS donor; byproducts are volatile and do not interfere with early-eluting peaks. research-solution.cominterchim.fr |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH, -SH | The most volatile TMS-acetamide reagent; ideal for trace analysis where derivative peaks are close to reagent peaks. |

| TMCS | Trimethylchlorosilane | -OH, -NH | Primarily used as a catalyst with other silylating reagents like BSTFA to enhance reactivity. restek.com |

| TMSI | N-Trimethylsilylimidazole | -OH, -COOH | Potent and selective TMS donor; effectively derivatizes hindered hydroxyl groups. interchim.fr |

| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH, -SH | Forms t-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives. nih.gov |

Acylation

Acylation is another effective derivatization technique that reduces polarity and increases volatility by converting active hydrogens in amines, alcohols, and thiols into esters, thioesters, or amides. jfda-online.com For fatty acid analysis, acylation is often employed using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). jfda-online.comthermofisher.com

The introduction of fluorine atoms into the derivative has the dual benefit of increasing volatility and dramatically enhancing sensitivity for electron capture detection (ECD), a highly sensitive detector for electrophilic compounds. jfda-online.com This makes acylation particularly useful for trace-level quantification. The reaction typically involves heating the analyte with the acylating reagent, often in the presence of a catalyst or a base to neutralize the acid byproduct. jfda-online.com

For example, the derivatization of a hydroxylated fatty acid with TFAA would convert the -OH group to a trifluoroacetyl ester, making the molecule more suitable for GC analysis and providing a strong signal with an ECD or mass spectrometer operating in negative chemical ionization mode. jfda-online.comnih.gov

Table 2: Common Acylating Reagents for GC Derivatization This table summarizes common acylating reagents used to derivatize polar compounds, enhancing their volatility and detectability for GC analysis.

| Reagent Abbreviation | Full Chemical Name | Derivative Formed | Key Characteristics |

| TFAA | Trifluoroacetic Anhydride | Trifluoroacetyl | Highly reactive; produces volatile derivatives with excellent ECD response. jfda-online.comthermofisher.com |

| PFPA | Pentafluoropropionic Anhydride | Pentafluoropropionyl | Forms stable, highly volatile derivatives with strong electron-capturing properties. |

| HFBA | Heptafluorobutyric Anhydride | Heptafluorobutyryl | Creates derivatives with high volatility and sensitivity for ECD; suitable for sterically hindered groups. jfda-online.com |

| MBTFA | N-Methyl-bis(trifluoroacetamide) | Trifluoroacetyl | Reacts readily with primary and secondary amines and phenols under mild conditions; byproducts are neutral and volatile. jfda-online.com |

Biological Activity Profiles and Mechanistic Investigations of Ethyl Dodec 3 Enoate

Chemosensory Reception and Olfactory System Interactions

The detection of chemical cues is fundamental for the survival and reproduction of many organisms, particularly insects. Volatile fatty acid esters, including potentially ethyl dodec-3-enoate, play a crucial role as semiochemicals that mediate these interactions. Insects perceive such compounds through a sophisticated chemosensory system involving several families of receptor proteins, such as Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs). biologists.commdpi.combiologists.com

The olfactory systems of insects are highly specialized to detect volatile compounds, enabling them to locate food, find mates, and identify suitable habitats. biologists.com Research on various insect species has shown that specific ORs are tuned to detect fatty acid esters. In Drosophila melanogaster, for instance, the Or88a and Or47b receptors mediate responses to fatty acid methyl esters, which can induce attraction and copulation behaviors. biologists.combiologists.com This suggests that ethyl dodec-3-enoate could similarly act as a pheromone or kairomone by binding to specific ORs in receptive insects, thereby triggering stereotyped behavioral responses.

Furthermore, chemosensory reception is not limited to antennae. Olfactory sensilla on the ovipositors of female moths have been shown to detect fatty acid and ester compounds, which can deter egg-laying. nih.gov This indicates a potential role for compounds like ethyl dodec-3-enoate in host-plant selection and oviposition behavior. The identification of (Z)-3-dodecenoic acid in the larval extracts of certain thrips species further supports the role of C12 unsaturated acids as important chemical signals, possibly as alarm pheromones. diva-portal.org The interaction of these molecules with chemosensory receptors is the first step in a cascade that translates a chemical signal into a neuronal response, ultimately dictating the insect's behavior.

Enzyme Inhibition Studies of Ethyl Dodec-3-enoate and Analogues

Derivatives of dodecenoic acid and other fatty acid esters have been identified as inhibitors of various enzymes, indicating a potential for ethyl dodec-3-enoate to exhibit similar activities. The inhibitory action of these molecules is crucial for regulating metabolic pathways and presents opportunities for therapeutic development.

One significant area of inhibition is lipid metabolism. Fatty acid ethyl esters (FAEEs) have been shown to inhibit cholesterol esterification, a key process in cholesterol metabolism. pnas.org Specifically, ethyl linoleate (B1235992) was found to progressively diminish the formation of cholesterol oleate (B1233923) by inhibiting pancreatic cholesterol esterase and microsomal fatty acyl-CoA:cholesterol O-acyltransferase. pnas.org Dodecanoic acid (lauric acid), the saturated C12 analogue, is known to be an active inhibitor of fatty acid synthase, an enzyme critical for the synthesis of fatty acids. atamanchemicals.combiosynth.com It also inhibits dihydrolipoamide (B1198117) acetyltransferase, an enzyme involved in bacterial metabolism. atamanchemicals.combiosynth.com

Furthermore, dodecenoic acid derivatives have been shown to inhibit enzymes involved in inflammatory responses. For example, cis-5-dodecenoic acid acts as an inhibitor of cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II), enzymes responsible for prostaglandin (B15479496) synthesis. medchemexpress.com Another important target is the soluble epoxide hydrolase (sEH), which is involved in regulating blood pressure and inflammation. 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is a potent sEH inhibitor, and importantly, its ester derivatives maintain similar high inhibitory potency. nih.gov This demonstrates that esterification of the carboxylic acid group does not necessarily diminish the inhibitory activity and can improve pharmacokinetic properties. nih.gov

Table 1: Enzyme Inhibition by Dodecenoic Acid Analogues and Other Fatty Acid Esters

| Inhibitor | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| Ethyl linoleate (FAEE) | Pancreatic cholesterol esterase; Fatty acyl-CoA:cholesterol O-acyltransferase | Inhibition of cholesterol esterification. | pnas.org |

| Dodecanoic acid (Lauric acid) | Fatty acid synthase; Dihydrolipoamide acetyltransferase | Inhibition of fatty acid synthesis and bacterial metabolism. | atamanchemicals.combiosynth.com |

| cis-5-Dodecenoic acid | Cyclooxygenase-I (COX-I); Cyclooxygenase-II (COX-II) | Inhibition of prostaglandin synthesis (32-35% at 100 µg/mL). | medchemexpress.com |

| 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA) Esters | Soluble epoxide hydrolase (sEH) | Potent inhibition of sEH, similar to the parent acid. | nih.gov |

| Fatty Acids (substrate) | Lipase (B570770) | Inhibition of lipase activity at high substrate concentrations. | mdpi.com |

Receptor Binding and Activation Mechanisms

The biological effects of ethyl dodec-3-enoate and its analogues are initiated by their binding to specific cellular receptors. In insects, the perception of fatty acid esters is mediated by chemosensory receptors that are part of a complex system for decoding environmental cues. mdpi.com These receptors, including ORs, IRs, and Transient Receptor Potential (TRP) channels, are transmembrane proteins expressed in sensory neurons. biologists.comfrontiersin.org

Insect ORs function as heteromeric ligand-gated ion channels, typically composed of a specific odor-binding subunit and a conserved co-receptor (Orco). biologists.com The binding of a specific molecule, such as a fatty acid ester, to an OR subunit induces a conformational change that opens the ion channel, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to higher brain centers for processing. Studies have identified specific receptors, like Or47b in Drosophila, that are activated by fatty acid methyl esters, triggering distinct behaviors. biologists.com It is highly probable that ethyl dodec-3-enoate interacts with a similar, specifically tuned receptor in the olfactory system of certain insect species.

In mammals, fatty acids and their derivatives can bind to various receptors to modulate signaling. For example, monounsaturated fatty acids can directly bind to proteins like Perilipin 5 (PLIN5) and SIRT1 to influence metabolic pathways such as those regulated by PPARα. aacrjournals.org While the precise receptors for ethyl dodec-3-enoate have not been explicitly identified, the activity of its analogues suggests that it likely interacts with G-protein coupled receptors (GPCRs) or nuclear receptors involved in lipid sensing and metabolic regulation.

Cellular Signaling Pathway Modulation by Dodecenoate Derivatives

Fatty acids are not merely energy sources or structural components; they are critical signaling molecules that can modulate a wide array of intracellular pathways affecting cell growth, proliferation, inflammation, and apoptosis. frontiersin.orgresearchgate.net As an unsaturated fatty acid derivative, ethyl dodec-3-enoate is positioned to influence these complex networks.

Monounsaturated fatty acids (MUFAs), such as dodecenoic acid, play a key role in regulating cell viability and signaling. aacrjournals.org The balance between saturated fatty acids (SFAs) and MUFAs is critical for cellular homeostasis. An accumulation of SFAs can induce endoplasmic reticulum (ER) stress and lipotoxicity, leading to apoptosis. biorxiv.org MUFAs can counteract this effect, thereby promoting cell survival. This balance is tightly regulated by enzymes like stearoyl-CoA desaturase (SCD), which converts SFAs to MUFAs. biorxiv.org Therefore, dodecenoate derivatives can influence cell fate by altering the intracellular pool of unsaturated fatty acids.

Fatty acids can also modulate the function of immune cells. They can influence T-cell proliferation and cytokine production, with different fatty acids having distinct effects. frontiersin.org These effects are mediated by changes in membrane composition and the activation of various signaling cascades, including those involving protein kinases and G-proteins. researchgate.net For instance, the incorporation of fatty acids into phospholipids (B1166683) can alter membrane fluidity, which in turn affects the function of membrane-bound receptors and enzymes, highlighting a passive but potent mechanism of signal modulation. aacrjournals.orgfrontiersin.org Furthermore, MUFAs can bind to nuclear receptors like PPARs (peroxisome proliferator-activated receptors), which act as transcription factors to regulate genes involved in lipid metabolism and inflammation. aacrjournals.org

Antimicrobial Properties and Underlying Mechanisms of Action

Fatty acids and their esters are well-known for their broad-spectrum antimicrobial properties. Dodecanoic acid (lauric acid) and its derivatives, in particular, exhibit significant activity against a range of pathogens, including Gram-positive bacteria, fungi, and some viruses. atamankimya.comatamanchemicals.com

The primary mechanism of action for the antimicrobial effects of fatty acids is the disruption of the pathogen's cell membrane. These lipophilic molecules can insert themselves into the lipid bilayer of microbial membranes, altering the membrane's structural integrity and fluidity. This disruption increases membrane permeability, leading to the leakage of essential intracellular components and ultimately causing cell lysis and death.

Studies have shown that while free fatty acids are often the most potent form, their ethyl esters also possess significant antimicrobial activity. researchgate.net In some cases, the esters act as prodrugs. For example, medium-chain fatty acid ethyl esters show a selective antimicrobial effect against Malassezia yeast because the yeast's own enzymes hydrolyze the ester, releasing the more active free fatty acid directly at the target site. nih.gov This provides a targeted activation mechanism. The antimicrobial efficacy of fatty acids and their esters can vary depending on the microbial species; they are often more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov

Table 2: Antimicrobial Activity of Dodecenoic Acid Analogues and Related Esters

| Compound/Derivative | Target Microorganism(s) | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| Dodecanoic acid (Lauric acid) | Gram-positive bacteria (e.g., Staphylococcus aureus), Fungi (e.g., Aspergillus niger), Viruses | Strong antimicrobial activity; disrupts cell membranes. | atamankimya.com |

| Dodecanoic acid, undecyl ester | Pseudomonas aeruginosa, Aspergillus niger, Staphylococcus aureus, Escherichia coli | Inhibits growth by altering membrane fluidity and permeability. | |

| Fatty Acid Ethyl Esters (general) | Malassezia yeast | Activated by yeast enzymes (lipases) to release antimicrobial free fatty acids. | nih.gov |

| Fatty Acid Methyl/Ethyl Esters | Oral pathogens (e.g., Streptococcus mutans, Candida albicans) | Inhibitory activity, with methyl esters often showing greater potency than ethyl esters against bacteria. Ethyl esters were effective against C. albicans. | nih.gov |

| Dodecanoic acid | Propionibacterium acnes | Reduces bacteria and inflammation associated with acne. | atamankimya.com |

Insecticidal Activity and Pest Management Mechanisms

Fatty acids and their esters have emerged as valuable components in modern pest management strategies due to their insecticidal properties and favorable environmental profiles. agronoblog.com Derivatives of dodecanoic acid are used as active ingredients or additives in pesticide formulations. atamanchemicals.complos.org Specifically, ethyl dodecanoate (B1226587) (ethyl laurate) is listed as a solvent component in an insecticide mother liquor, highlighting its role in commercial applications. google.com

The mechanisms through which these compounds affect insects are varied. They can act as contact toxins, stomach poisons, or repellents. plos.orgunsri.ac.id Bioactive compounds like fatty acid esters can interfere with insect physiology by acting as antifeedants, reducing fertility and fecundity, or disrupting normal growth and development. unsri.ac.id For example, dodecanoic acid has been identified as having both antimicrobial and insecticidal properties in extracts used against mosquito larvae. plos.org

Beyond direct toxicity, some dodecenoic acid derivatives function as semiochemicals that modify insect behavior. (Z)-3-dodecenoic acid has been identified as a potential alarm pheromone in certain species of thrips. diva-portal.org The release of this compound upon disturbance could warn other individuals of danger, causing them to disperse. Harnessing such behavior-modifying chemicals offers a species-specific and eco-friendly approach to pest control, either through mating disruption, repellency, or "push-pull" strategies. The use of ethyl dodec-3-enoate could therefore fit into integrated pest management programs, potentially reducing reliance on conventional synthetic insecticides. agronoblog.com

Allelopathic Effects and Plant-Plant Chemical Interactions

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. Fatty acids and their esters are among the classes of secondary metabolites known to possess significant allelopathic activity. nih.govallelopathyjournal.com

Research has shown that plant extracts rich in fatty acid derivatives can inhibit the germination and seedling growth of competing plant species, such as wild mustard (Sinapis arvensis). allelopathyjournal.comresearchgate.net The mode of action is often concentration-dependent. For instance, various fatty acid methyl esters, including methyl oleate and methyl palmitate, have demonstrated dose-dependent inhibition of seed germination and seedling growth in several common weeds. nih.gov Volatile organic compounds (VOCs) released from plants, which can include fatty acid esters, have also been shown to significantly reduce the germination speed and total germination of other plants. mdpi.com

The inhibitory effects are often selective. Extracts from Moringa oleifera, containing various fatty acid esters, were found to inhibit the growth of wild mustard but had a stimulatory effect on wheat (Triticum aestivum), suggesting their potential use as natural, selective bioherbicides. allelopathyjournal.com The underlying mechanism of allelopathy involves the interference of these chemicals with fundamental physiological processes in the target plant, such as enzyme activity, membrane permeability, and cell division. nih.gov Given these findings, ethyl dodec-3-enoate, as a fatty acid ester, likely possesses allelopathic properties that could be exploited in agricultural contexts for weed management.

Table 3: Allelopathic Effects of Fatty Acid Esters on Various Plant Species

| Allelopathic Compound(s) | Source Plant | Target Plant(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Methyl oleate, Methyl stearate, Methyl palmitate, Methyl linoleate | Lantana camara | Avena fatua, Chenopodium album, Phalaris minor | Dose-dependent inhibition of seed germination and seedling growth. | nih.gov |

| Fatty Acid Methyl Esters (e.g., 9-octadecenoic acid, methyl ester) | Moringa oleifera | Sinapis arvensis (Wild Mustard) | Inhibition of germination and seedling growth. | allelopathyjournal.comresearchgate.net |

| Fatty Acid Methyl Esters | Moringa oleifera | Triticum aestivum (Wheat) | Stimulatory effect on germination and seedling growth. | allelopathyjournal.com |

| Linoleic acid, γ-linolenic acid | Spirulina platensis | Amaranthus tricolor (Chinese amaranth) | High inhibition of seed germination and seedling growth. | mdpi.com |

| Volatile Fatty Acid Esters | Ailanthus altissima | Bidens pilosa | Significant reduction of germination speed and total germination. | mdpi.com |

Applications of Ethyl Dodec 3 Enoate in Advanced Chemical Research and Technology

Contributions to Polymer Chemistry and Material Science

The reactivity of the double bond in ethyl dodec-3-enoate allows it to participate in several polymerization reactions, leading to the development of new materials with specific properties.

Functional Monomer for Polymer Synthesis

A functional monomer is a molecule that contains a polymerizable group and a functional group. aiche.org In the case of ethyl dodec-3-enoate, the carbon-carbon double bond is the polymerizable group, while the ethyl ester group provides functionality. This ester group can influence the physical properties of the resulting polymer, such as its solubility and thermal stability. The presence of functional groups is crucial in designing polymers for specific applications. For instance, zwitterionic monomers, which contain both cationic and anionic groups, are used to create superhydrophilic and antifouling materials for medical devices and water treatment filters. tcichemicals.com While ethyl dodec-3-enoate is not a zwitterionic monomer, its ester group similarly allows for the tuning of polymer properties. The synthesis of polymers often involves the reaction of multiple monomer molecules in the presence of a catalyst to form long chains. aiche.org

Application in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a type of chain-growth polymerization that is driven by the relief of ring strain in cyclic olefins. wikipedia.org While ethyl dodec-3-enoate is an acyclic ester, it can be involved in ROMP through a multi-step process. For example, a chemical recycling approach for natural rubber waste involves degrading the rubber via cross-metathesis with ethyl acrylate (B77674) to produce enoate end-capped oligo-cis-isoprenes. rsc.orgrsc.org These products can then be converted into norbornene derivatives through a cycloaddition reaction. rsc.orgrsc.org These norbornene monomers, now containing the functionality derived from the original acrylate, can undergo ROMP to yield polymers with unique side-chain structures. rsc.orgrsc.org This demonstrates an indirect but significant application of enoate structures in the field of ROMP. The catalysts used in ROMP are typically organometallic complexes of transition metals like tungsten or ruthenium. wikipedia.org

Role in Cross-Metathesis Reactions for Oligomer and Polymer Derivatization

Cross-metathesis is a powerful reaction in organic synthesis that allows for the exchange of substituents between two olefins. rsc.org Ethyl dodec-3-enoate can participate in cross-metathesis reactions to create new oligomers and for the derivatization of existing polymers. For instance, the cross-metathesis of unsaturated triglycerides with methyl acrylate, in the presence of a Hoveyda-Grubbs catalyst, can yield highly functionalized dimeric triglycerides. uni-oldenburg.de This reaction highlights the ability of enoates to react with other olefins to form more complex molecules. Similarly, the degradation of natural rubber with ethyl acrylate is a cross-metathesis reaction that results in enoate end-capped oligomers. rsc.orgrsc.org These reactions showcase the utility of enoates in modifying the structure of larger molecules, leading to materials with tailored properties.

Agrochemical Research Applications and Integrated Pest Management Strategies

The role of ethyl dodec-3-enoate and related compounds as semiochemicals has significant implications for the development of environmentally benign pest control methods.

Development of Semiochemical Control Methods

Semiochemicals are chemicals that convey signals between organisms and are used in pest management to monitor and control pest populations by altering their behavior. eg.netresearchgate.net These can include pheromones, which are used for intraspecific communication, and allelochemicals for interspecific communication. researchgate.net Ethyl dodec-3-enoate and similar β,γ-unsaturated esters have been identified as components of insect pheromones. psu.edu For example, ethyl oct-3-enoate is a major component of the male-produced sex pheromone of the Mediterranean fruit fly, Ceratitis capitata. psu.eduusda.gov The development of synthetic pheromone blends allows for their use in integrated pest management (IPM) strategies. eg.net These strategies can include monitoring pest populations, mass trapping, and mating disruption. eg.net The use of semiochemicals is considered environmentally friendly as they are target-specific, non-toxic in low amounts, and non-persistent in the environment. eg.net

Significance in Chemical Ecology Studies

Chemical ecology is the study of the role of chemical interactions between living organisms and their environment. rsc.org The identification of ethyl dodec-3-enoate and its analogs as naturally occurring compounds is central to this field. These simple linear β,γ-unsaturated esters are found as volatile constituents in various fruits. psu.edu Furthermore, their role as pheromones in insects like the sugar beet moth (Scrobipalpa ocellatella), which uses dodec-3-enyl acetate (B1210297), highlights their importance in insect communication. psu.edu The study of these chemical signals provides a deeper understanding of the "chemical language" of insects and plants, which is crucial for developing targeted and sustainable pest control methods. eg.net

Understanding Chemically-Mediated Interspecific and Intraspecific Interactions

The investigation of ethyl dodec-3-enoate and its structural analogs is crucial for advancing the field of chemical ecology, which seeks to understand the chemical basis of interactions between organisms. chimia.chmdpi.com While direct research on ethyl dodec-3-enoate as a semiochemical is not extensively documented in the provided results, the established biological roles of closely related compounds highlight its potential significance. Fatty acid derivatives, the class to which ethyl dodec-3-enoate belongs, are frequently employed by insects as species-specific signals, such as sex pheromones, to regulate reproductive behaviors. numberanalytics.com

Research has identified several compounds with the dodec-3-ene backbone as potent insect pheromones. For instance, (Z)-dodec-3-en-1-ol, an alcohol analog of ethyl dodec-3-enoate, is the major component of the trail-following pheromone in the fungus-growing termite, Macrotermes annandalei. nih.govcuni.cz Bioassays confirmed that synthetic (Z)-dodec-3-en-1-ol induces both orientation and recruitment behaviors in these termites. nih.gov Similarly, dodec-3-enyl acetate is recognized as the pheromone for the sugar beet moth, Scrobipalpa ocellatella. psu.edu The recurring presence of this specific carbon skeleton in insect communication systems suggests that ethyl dodec-3-enoate is a valuable candidate for research into chemically-mediated interactions, both within a species (intraspecific) and between different species (interspecific).

Table 1: Related Dodec-3-ene Derivatives in Insect Communication

| Compound Name | Chemical Formula | Role | Organism |

|---|---|---|---|

| (Z)-dodec-3-en-1-ol | C12H24O | Trail Pheromone | Macrotermes annandalei (Termite) nih.gov |

| Dodec-3-enyl acetate | C14H26O2 | Pheromone | Scrobipalpa ocellatella (Sugar Beet Moth) psu.edu |

Role as an Organic Synthesis Reagent and Versatile Intermediate

In the realm of organic synthesis, ethyl dodec-3-enoate serves as a valuable building block and versatile intermediate. The class of β,γ-unsaturated esters is recognized for its utility in constructing more complex molecular architectures. psu.edu These compounds can be readily transformed through various chemical reactions into other important classes of molecules. psu.edu

Specifically, β,γ-unsaturated acids and their ester derivatives are effective precursors for the synthesis of:

Lactones psu.edu

Homoallylic alcohols psu.edu

Unsaturated macrolides psu.edu

The reactivity of the double bond and the ester functional group allows for a range of synthetic manipulations, making compounds like ethyl dodec-3-enoate attractive for chemists developing novel synthetic pathways. psu.edu The general utility of long-chain fatty acid esters in organic synthesis and biological experiments is well-established, with various isomers like ethyl (E)-2-dodecenoate also being used for these purposes. targetmol.com The ability to use such intermediates is fundamental to the synthesis of complex natural products and other bioactive molecules. wikipedia.orggoogle.com

Table 2: Synthetic Applications of β,γ-Unsaturated Esters

| Intermediate Class | Potential Products | Significance |

|---|---|---|

| β,γ-Unsaturated Esters (e.g., Ethyl dodec-3-enoate) | Lactones, Homoallylic Alcohols, Unsaturated Macrolides psu.edu | Versatile intermediates for complex molecule synthesis. psu.edu |

Research into Flavor and Fragrance Precursor Roles

The structure of ethyl dodec-3-enoate makes it a compound of interest for the flavor and fragrance industry. Simple linear β,γ-unsaturated acids and esters are known natural products, identified as volatile constituents in various fruits. psu.edu For example, ethyl hex-3-enoate and ethyl oct-3-enoate are found in pineapples, passion fruit, and mangoes. psu.edu

Patents and scientific literature describe the sensory profiles of structurally similar compounds. Ethyl hept-3-enoate is characterized by a "sweetish, floral, somewhat tonka-like" scent, while ethyl oct-3-enoate has a "greenish, slightly fatty" aroma. google.com These descriptions suggest that ethyl dodec-3-enoate likely possesses its own distinct and potentially valuable organoleptic properties.

Further supporting its relevance in this field, an isomer, ethyl dodec-(2E)-enoate, is listed as a flavouring substance evaluated by the European Food Safety Authority (EFSA). nih.gov Another isomer, Z-10-dodecenoate, has been identified as a potential precursor to flavor or fragrance compounds. grupobiomaster.com The use of related unsaturated esters, such as the well-known "pear ester" (ethyl-(2E,4Z)-deca-2,4-dienoate), in both the food and perfume industries further underscores the potential application of ethyl dodec-3-enoate as a fragrance ingredient or a stable precursor that releases aromatic compounds under specific conditions. epo.orgresearchgate.net

Computational and Theoretical Studies on Ethyl Dodec 3 Enoate

Molecular Docking Simulations for Ligand-Target Interactions

There is a notable absence of molecular docking studies specifically involving ethyl dodec-3-enoate in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as ethyl dodec-3-enoate, might interact with a biological target, typically a protein.

Although molecular docking has been applied to various other fatty acid esters to investigate their binding to enzymes and receptors, no such research has been reported for ethyl dodec-3-enoate. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Future research involving molecular docking simulations could provide valuable insights into the potential biological targets of ethyl dodec-3-enoate and the specific molecular interactions that govern its activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Currently, there are no specific molecular dynamics (MD) simulation studies focused on ethyl dodec-3-enoate. MD simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. It can provide detailed information on the conformational flexibility of a molecule and the dynamics of its interaction with a biological target.

While MD simulations have been employed to study the behavior of unsaturated lipid bilayers and other related systems, the conformational landscape and binding dynamics of ethyl dodec-3-enoate remain unexplored. nih.gov Future MD simulations could illuminate the conformational preferences of ethyl dodec-3-enoate in different environments and provide a dynamic picture of its binding to potential protein targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

A review of the current literature indicates that no specific quantum chemical calculations have been published for ethyl dodec-3-enoate. Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules from first principles. These methods can provide insights into molecular properties such as orbital energies, charge distribution, and the stability of different conformations.

While quantum chemical calculations have been performed on other ester molecules to study their performance as collectors in flotation or to understand reaction mechanisms, this level of theoretical investigation has not been applied to ethyl dodec-3-enoate. mdpi.comresearchgate.netrsc.org Such calculations could predict its reactivity, spectroscopic properties, and provide a deeper understanding of its chemical behavior.

Environmental Fate and Degradation Pathways of Ethyl Dodec 3 Enoate

Biodegradation Mechanisms in Aquatic and Terrestrial Environments